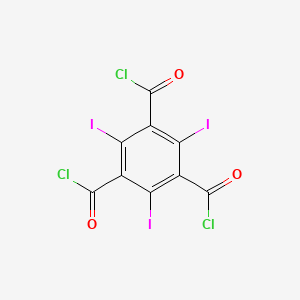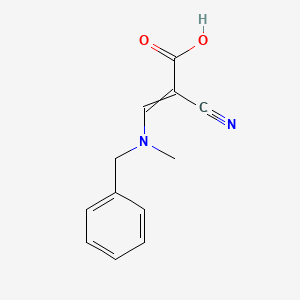
Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzenecarbothioamide core substituted with bromine and dichlorophenyl groups, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- typically involves the amidation reaction. This process includes the reaction of 3-bromoaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Benzenesulfonamide, 3-bromo-N-(3-fluorophenyl)-
- Benzenecarbothioamide, 3-bromo-N-(3-fluorophenyl)-
Uniqueness
Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous .
属性
CAS 编号 |
127367-98-0 |
|---|---|
分子式 |
C13H8BrCl2NS |
分子量 |
361.1 g/mol |
IUPAC 名称 |
3-bromo-N-(3,4-dichlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H8BrCl2NS/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18) |
InChI 键 |
LTLLZTNIBIFVQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


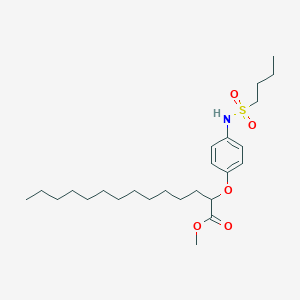
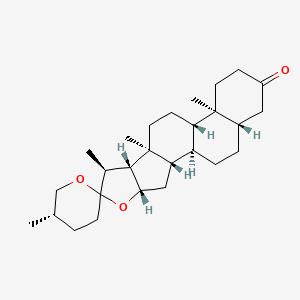
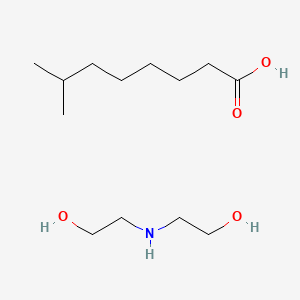
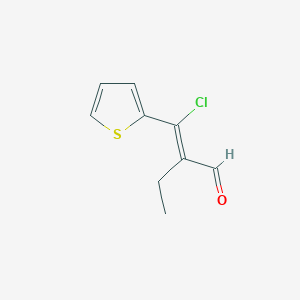
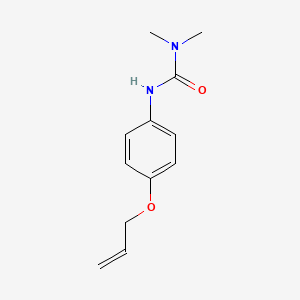
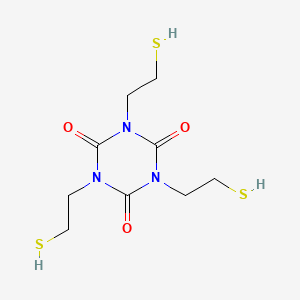

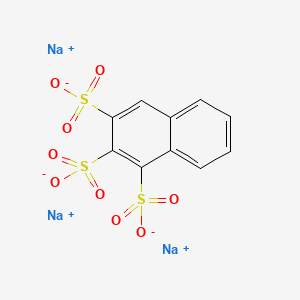
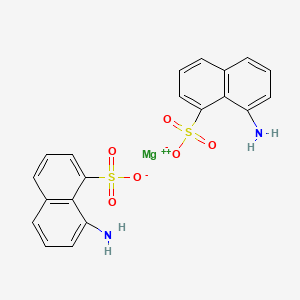
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)


